Methyl 4-amino-3,5-dichlorobenzoate
Overview
Description
Methyl 4-amino-3,5-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with amino and dichloro groups at the 4th, 3rd, and 5th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3,5-dichlorobenzoate typically involves the esterification of 4-amino-3,5-dichlorobenzoic acid. One common method includes the reaction of 4-amino-3,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures to maintain the stability of the reactants and products .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring. Common reagents include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol, reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether, room temperature.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Major Products:
Substitution: Formation of hydroxyl or alkoxy derivatives.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of nitro derivatives.
Scientific Research Applications
Methyl 4-amino-3,5-dichlorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups on the benzene ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Methyl 3-amino-4,5-dichlorobenzoate
- Methyl 4-amino-3-chlorobenzoate
- Ethyl 4-amino-3,5-dichlorobenzoate
- Methyl 3-amino-4-chlorobenzoate
Comparison: Methyl 4-amino-3,5-dichlorobenzoate is unique due to the specific positioning of the amino and dichloro groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .
Properties
IUPAC Name |
methyl 4-amino-3,5-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEKFAUAYVGHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345487 | |
Record name | Methyl 4-amino-3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41727-48-4 | |
Record name | Methyl 4-amino-3,5-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-3,5-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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